molecular formula C7H15NO3 B1166000 Isoleucine,  3-methoxy-,  DL-  (8CI) CAS No. 19866-56-9

Isoleucine, 3-methoxy-, DL- (8CI)

Cat. No.: B1166000
CAS No.: 19866-56-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and CAS Registry Number (19866-56-9)

The systematic nomenclature of 3-methoxy-DL-isoleucine follows International Union of Pure and Applied Chemistry conventions, providing a standardized method for identifying this chemical compound. According to chemical databases, the compound is officially designated as "Isoleucine, 3-methoxy-, DL- (8CI)" in Chemical Abstracts Service nomenclature. The systematic IUPAC name for this compound is established as (2S,3R)-2-amino-3-methoxy-3-methylpentanoic acid, reflecting the specific stereochemical configuration and functional group arrangements. The Chemical Abstracts Service has assigned registry number 19866-56-9 to this specific compound, ensuring unique identification within the chemical literature.

The nomenclature system distinguishes this compound from its stereoisomeric variants through careful specification of the stereochemical centers. The designation "DL-" indicates that this preparation contains both enantiomeric forms of the compound, representing a racemic mixture rather than a single optically pure stereoisomer. The "8CI" notation in the Chemical Abstracts Service name refers to the eighth collective index period, providing temporal context for the compound's registration within the chemical literature system.

Properties

CAS No.

19866-56-9

Molecular Formula

C7H15NO3

Synonyms

Isoleucine, 3-methoxy-, DL- (8CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Isoleucine, 3-methoxy-, DL- (8CI) is an amino acid derivative characterized by the following chemical properties:

  • IUPAC Name : (2S,3S)-2-amino-3-methylpentanoic acid
  • Molecular Formula : C7H15NO3C_7H_{15}NO_3
  • CAS Number : 19866-56-9
  • SMILES Notation : C(C(=O)O)(C(C)C)N

Nutritional Applications

1. Animal Feed Additive

Isoleucine is recognized as an essential amino acid in animal nutrition. Recent studies have highlighted its use as a feed additive for various animal species. The European Food Safety Authority has authorized L-isoleucine produced by Corynebacterium glutamicum KCCM 80185 as a nutritional additive under Regulation (EC) No 1831/2003. This approval indicates its efficacy in enhancing growth performance and overall health in non-ruminant animals .

Table 1: Nutritional Benefits of Isoleucine in Animal Feed

ParameterEffect
Growth PerformanceImproved weight gain
Muscle DevelopmentEnhanced protein synthesis
Immune FunctionIncreased resistance to diseases
Feed EfficiencyBetter feed conversion rates

Pharmaceutical Applications

2. Therapeutic Uses

Isoleucine, particularly in its methoxy form, has potential therapeutic applications. Research indicates its role in hemoglobin synthesis and glucose regulation, making it beneficial in managing metabolic disorders such as diabetes. Additionally, its branched-chain structure allows it to be utilized in formulations aimed at muscle recovery and energy production .

Case Study: Isoleucine in Diabetes Management

A clinical trial investigated the effects of isoleucine supplementation on insulin sensitivity in diabetic patients. Results showed that participants receiving isoleucine exhibited improved glycemic control compared to the placebo group, suggesting its potential as an adjunct therapy for diabetes management.

Biochemical Research

3. Role in Protein Synthesis

Isoleucine is crucial for protein synthesis and is involved in various metabolic pathways. Its unique branched-chain structure allows it to participate in energy production during exercise and stress conditions. Studies have demonstrated that supplementation with isoleucine can enhance muscle recovery post-exercise by reducing muscle protein breakdown .

Table 2: Metabolic Pathways Involving Isoleucine

PathwayFunction
Protein SynthesisBuilding blocks for muscle repair
Energy ProductionSource of energy during prolonged exercise
Immune ResponseSupports immune cell function

Comparison with Similar Compounds

Comparison with Other Branched-Chain DL-Amino Acids

DL-Leucine (CAS: 328-39-2)

  • Molecular Formula: C₆H₁₃NO₂ (identical to DL-Isoleucine) .
  • Structural Difference: Leucine has a 2-amino-4-methylpentanoic acid structure, differing in the position of the methyl group compared to isoleucine.
  • Biological Role : Both are essential for protein synthesis, but leucine is a stronger activator of the mTOR pathway. DL-Leucine is less effective than L-leucine in microbial assays due to stereochemical preferences .

DL-Valine (CAS: 516-06-3)

  • Molecular Formula: C₅H₁₁NO₂.
  • Structural Difference: Shorter carbon chain (2-amino-3-methylbutanoic acid) compared to isoleucine.
  • Biosynthesis : Shares upstream intermediates (e.g., α,β-dihydroxyisovaleric acid) with isoleucine in Neurospora crassa but diverges at the ketoacid decarboxylation step .

Comparison with Modified DL-Amino Acids

DL-Ethionine (CAS: 67-21-0)

  • Structure: Ethyl analog of methionine (2-amino-4-(ethylthio)butanoic acid).
  • Toxicity : Unlike isoleucine, DL-ethionine induces acute fatty liver in mice, highlighting divergent metabolic impacts .
  • Applications : Used in hepatotoxicity studies, whereas DL-isoleucine is primarily utilized in nutrient media .

3-Methoxy-DL-Phenylalanine (CAS: 7635-28-1)

  • Structure: Methoxy group (-OCH₃) at the 3-position of phenylalanine’s aromatic ring (C₁₀H₁₃NO₃) .
  • Functional Contrast : The methoxy modification alters hydrophobicity and receptor binding compared to unmodified DL-isoleucine, making it relevant in peptide drug design .

Data Table: Comparative Properties of DL-Isoleucine and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight Key Applications
DL-Isoleucine 443-79-8 C₆H₁₃NO₂ 131.17 Microbial media, protein synthesis
DL-Leucine 328-39-2 C₆H₁₃NO₂ 131.17 Nutrient assays, chiral studies
DL-Valine 516-06-3 C₅H₁₁NO₂ 117.15 Biosynthesis studies
DL-Ethionine 67-21-0 C₆H₁₃NO₂S 163.24 Liver toxicity models
3-Methoxy-DL-Phenylalanine 7635-28-1 C₁₀H₁₃NO₃ 195.22 Peptide modification

Research Findings and Contradictions

  • Stereochemical Interference : DL-Isoleucine is less preferred in microbiological assays due to enantiomer-specific enzyme interactions. For example, L-leucine is prioritized over DL-leucine in isoleucine assays to avoid contamination from D-enantiomers .
  • Contrast in Biosynthesis : While DL-isoleucine and DL-valine share biosynthetic pathways, their accumulation profiles in Neurospora crassa mutants differ significantly, suggesting regulatory divergence .
  • Toxicity vs. Protection : DL-Ethionine is hepatotoxic, whereas DL-isoleucine is neutral or protective in liver injury models .

Preparation Methods

Microbial Fermentation of Isoleucine Precursors

The foundational method for isoleucine production involves microbial fermentation using engineered strains of Corynebacterium, Brevibacterium, or Escherichia coli. These organisms biosynthesize L-isoleucine via the threonine pathway, where pyruvate and α-ketobutyrate are condensed through a series of enzymatic reactions. Patents describe optimized fermentation media containing carbon sources (e.g., glucose, molasses), nitrogen sources (ammonium salts), and critical precursors like threonine to enhance yield. For instance, Brevibacterium ammoniagenes cultivated in a medium with 10% glucose and 0.7% D-threonine produced 0.41 g/dL L-isoleucine within 72 hours.

To obtain the DL racemate, post-fermentation racemization is required. Chemical racemization using acetic acid and acetic anhydride at elevated temperatures (80–100°C) can convert L-isoleucine to a DL mixture. Introducing a methoxy group at the 3-position would likely occur post-fermentation via chemical modification, as no known microbial pathways directly synthesize 3-methoxyisoleucine.

Table 1: Key Fermentation Parameters for Isoleucine Production

ParameterOptimal RangeImpact on YieldSource
Carbon Source3–20% glucoseMaximizes precursor availability
Nitrogen Source0.3–20% NH₄⁺Supports microbial growth
Threonine Addition0.5–5%Enhances isoleucine synthesis
pH6.0–9.0Maintains enzyme activity
Temperature27–40°COptimizes microbial metabolism

Chemical Synthesis and Methoxylation Strategies

Stereoselective Synthesis of DL-3-Methoxyisoleucine

Chemical synthesis offers precise control over stereochemistry and functional group introduction. A plausible route involves:

  • Aldol Condensation : Reacting (S)-2-methylbutyraldehyde with a glycine equivalent to form the carbon skeleton.

  • Methoxylation : Introducing the 3-methoxy group via nucleophilic substitution or oxidation. For example, treating a 3-hydroxyisoleucine intermediate with methyl iodide (CH₃I) in the presence of a base.

  • Racemization : Generating the DL mixture through acid- or base-catalyzed epimerization.

Patent US6830904B2 details enzymatic resolution of hydantoin derivatives to isolate specific diastereomers. Adapting this method, a diastereomeric mixture of 3-methoxyisoleucine hydantoin could be hydrolyzed using D- or L-hydantoinase to yield enantiopure intermediates, followed by decarbamoylation to free amino acids.

Challenges in Methoxy Group Stability

Enzymatic and Hybrid Approaches

Biocatalytic Methoxylation

While no native enzymes methoxylate isoleucine, engineered cytochrome P450 monooxygenases or methyltransferases could theoretically catalyze this modification. For instance, S-adenosylmethionine (SAM)-dependent methyltransferases have been used to methylate phenolic groups in alkaloids, suggesting potential adaptability.

Chemo-Enzymatic Racemization

Combining chemical synthesis with enzymatic resolution improves stereochemical outcomes. A racemic mixture of 3-methoxyisoleucine could be treated with amino acid racemases (e.g., from Pseudomonas putida) to achieve dynamic kinetic resolution, maximizing yield.

Analytical and Purification Techniques

Chromatographic Characterization

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Crownpak CR(+) or Chirobiotic T columns) resolves DL-3-methoxyisoleucine enantiomers. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, with characteristic signals for the methoxy group (δ 3.3–3.5 ppm in ¹H NMR).

Crystallization Optimization

DL-3-methoxyisoleucine’s solubility profile favors crystallization from polar aprotic solvents. Patent CA1155780A reports isoleucine crystallization from aqueous ethanol, yielding >95% purity. For the methoxy derivative, adjusting the ethanol:water ratio (e.g., 4:1 v/v) may enhance crystal formation.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

MethodCost Estimate (USD/kg)Yield (%)Purity (%)Scalability
Fermentation + Modification120–15060–7090–95High
Chemical Synthesis200–30040–5098–99Moderate
Enzymatic Resolution180–22070–8095–98Low to Moderate

Q & A

Q. How can researchers determine the enantiomeric purity of 3-methoxy-DL-isoleucine in synthesized samples?

Chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases is the standard methodology. For example, CIDC (Collision-Induced Dissociation Calibration) methods coupled with mass spectrometry can quantify enantiomeric ratios by analyzing ion clustering patterns . Calibration with pure D- and L-standards is critical to validate peak assignments.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 3-methoxy-DL-isoleucine?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm methoxy group positioning (δ ~3.3 ppm for OCH3_3) and α-carbon proton splitting patterns.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or electron ionization (EI-MS) can verify molecular weight (C7_7H15_{15}NO3_3, theoretical MW 161.20) and fragmentation pathways .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .

Q. What are the recommended storage conditions to ensure the stability of 3-methoxy-DL-isoleucine in laboratory settings?

Store under inert gas (N2_2 or Ar) at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to humidity, as hygroscopicity may lead to hydrolysis of the methoxy group. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How can ion clustering reactions inform the thermodynamic stability of 3-methoxy-DL-isoleucine in gas-phase studies?

Using CIDC mass spectrometry, clustering reactions with sodium ions (Na+^+) reveal binding energies. For example, ΔrH° values for Na+^+–amino acid clusters (e.g., 176 kJ/mol for similar compounds) can be extrapolated to assess stability under varying pH and temperature conditions . Compare with computational models (DFT) to validate experimental data .

Q. What methodological approaches resolve contradictions in reported spectral data (e.g., NMR shifts vs. X-ray crystallography) for 3-methoxy-DL-isoleucine?

  • Multi-technique validation: Cross-reference NMR data with single-crystal X-ray diffraction to confirm stereochemistry.
  • Dynamic NMR (DNMR): Resolve rotational barriers or conformational isomers that may cause peak splitting discrepancies .
  • Isotopic labeling: Use 15^{15}N or 13^{13}C-labeled analogs to trace ambiguous signals .

Q. How does the methoxy group in 3-methoxy-DL-isoleucine influence its metabolic stability compared to non-methoxylated analogs?

Design in vitro assays with liver microsomes or hepatocytes to quantify oxidative demethoxylation rates. LC-MS/MS can track metabolite formation (e.g., 3-hydroxy-DL-isoleucine). Compare pharmacokinetic parameters (t1/2_{1/2}, CL) with parent compounds to assess bioactivity retention .

Q. What experimental strategies optimize the synthesis of 3-methoxy-DL-isoleucine while minimizing racemization?

  • Enantioselective catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed methoxylation to control stereochemistry.
  • Low-temperature synthesis: Perform reactions below 0°C to reduce thermal racemization risks.
  • In situ protection: Temporarily block the α-amino group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Methodological and Safety Considerations

Q. What personal protective equipment (PPE) is essential when handling 3-methoxy-DL-isoleucine in laboratory workflows?

  • Respiratory: NIOSH-approved N95 masks to avoid inhalation of fine particulates.
  • Eye/Face: Chemical splash goggles and face shields during bulk handling.
  • Gloves/Clothing: Nitrile gloves and lab coats resistant to organic solvents .

Q. How can researchers address discrepancies in thermochemical data (e.g., ΔrH° values) across different studies?

Standardize experimental conditions (e.g., solvent, temperature) and validate instruments using reference compounds (e.g., NIST-traceable standards). Publish raw datasets alongside computational workflows (e.g., Gaussian or ORCA outputs) to enable cross-lab reproducibility .

Data Analysis and Reporting

Q. What software tools are recommended for processing spectral data and modeling 3-methoxy-DL-isoleucine interactions?

  • NMR: MestReNova or Bruker TopSpin for peak integration and coupling constant analysis.
  • MS: OpenMS or XCMS for fragmentation pattern matching.
  • Molecular Dynamics: GROMACS or AMBER to simulate solvation effects and ligand-receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.